7,8-dimethoxy-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound is a thiadiazoloquinazolinone derivative featuring 7,8-dimethoxy substitutions on the quinazoline core and a 2-[(4-methoxyphenyl)amino] group (Figure 1). Its molecular formula is C₁₉H₁₇N₅O₄S (molecular weight: 419.44 g/mol). This compound is structurally related to a broader class of thiadiazoloquinazolinones, which are studied for antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
7,8-dimethoxy-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-24-11-6-4-10(5-7-11)19-17-21-22-16(23)12-8-14(25-2)15(26-3)9-13(12)20-18(22)27-17/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYWEDIJYCYALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Mode of Action
It is suggested that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which suggests that they may affect pathways related to cell division and growth.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells, suggesting that they may have cytotoxic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 2, 7, and 8 of the thiadiazoloquinazolinone core. These modifications significantly alter biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Thiadiazoloquinazolinones
Key Observations:
Substituent Position 2: The 4-methoxyphenylamino group (target compound) is associated with antibacterial activity (cf. USP/VA-1, active against E. coli). Larger substituents (e.g., 2,6-dimethylpiperazine) at position 2 reduce receptor binding in αIIbβ3 antagonists.
Methoxy Substitutions (Positions 7 and 8): The 7,8-dimethoxy groups in the target compound likely improve water solubility compared to non-polar analogs like BI89819 (logP: ~3.18 vs. target compound’s estimated logP: ~2.5).
Table 2: Activity Comparison Across Disease Models
Notable Findings:
- Anti-HIV Activity: The 4-methoxyphenylamino group is critical in USP/VA-1, which inhibits HIV-2.
- Antibacterial Activity : Methoxy-substituted compounds (e.g., USP/VA-1) show efficacy against E. coli, likely due to enhanced membrane penetration.
- Anti-Mtb Activity : Propylthio derivatives outperform methoxy analogs, as methoxy groups fail to engage InhA residues.
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Compound | logP | Polar Surface Area (Ų) | H-Bond Acceptors | Solubility (logSw) | |
|---|---|---|---|---|---|
| Target Compound | ~2.5 | ~85 | 7 | -3.6 (estimated) | |
| Y205-8163 | 3.18 | 37.53 | 5 | -3.63 | |
| F127-0247 (8-Cl derivative) | ~3.1 | ~70 | 5 | N/A |
- The target compound’s 7,8-dimethoxy groups increase polarity (higher polar surface area) but may reduce passive diffusion compared to less polar analogs like Y205-8163.
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